Methanone, (2,3-dihydro-1H-indol-7-yl)(4-fluorophenyl)-
Overview
Description
Methanone, (2,3-dihydro-1H-indol-7-yl)(4-fluorophenyl)- is a compound that features an indole nucleus, a structure known for its presence in various bioactive molecules. The indole scaffold is significant in medicinal chemistry due to its diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The addition of a fluorophenyl group further enhances its potential for pharmaceutical applications.
Preparation Methods
The synthesis of Methanone, (2,3-dihydro-1H-indol-7-yl)(4-fluorophenyl)- typically involves the formation of the indole nucleus followed by the introduction of the fluorophenyl group. Common synthetic routes include:
Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form the indole nucleus.
Palladium-Catalyzed Cross-Coupling: The fluorophenyl group can be introduced via palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production: Large-scale production may utilize continuous flow reactors to optimize reaction conditions and yield.
Chemical Reactions Analysis
Methanone, (2,3-dihydro-1H-indol-7-yl)(4-fluorophenyl)- undergoes various chemical reactions, including:
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Scientific Research Applications
Methanone, (2,3-dihydro-1H-indol-7-yl)(4-fluorophenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules with potential pharmaceutical applications.
Biology: Studied for its interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: Investigated for its potential as an anticancer, antiviral, and antimicrobial agent.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of Methanone, (2,3-dihydro-1H-indol-7-yl)(4-fluorophenyl)- involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Methanone, (2,3-dihydro-1H-indol-7-yl)(4-fluorophenyl)- can be compared with other indole derivatives:
Properties
IUPAC Name |
2,3-dihydro-1H-indol-7-yl-(4-fluorophenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO/c16-12-6-4-11(5-7-12)15(18)13-3-1-2-10-8-9-17-14(10)13/h1-7,17H,8-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZHWCEDMTPIREV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=CC=C2C(=O)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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